Regioisomeric Purity: Definitive Structural Assignment Distinguishes 3-Aminomethyl from 5-Aminomethyl Positional Isomer
The target compound (CAS 1185294-12-5) is unambiguously defined by IUPAC name and SMILES notation as [5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, with the aminomethyl group attached at the 3-position of the oxadiazole ring. Its positional isomer (CAS 1609406-88-3) carries the aminomethyl group at the 5-position, with the tert-butylphenyl at the 3-position. These two compounds are distinct chemical entities with different CAS numbers, InChI Keys, and MDL numbers (MFCD11506557 vs MFCD13186616) . The 3-aminomethyl regioisomer presents the basic amine in a different electronic environment relative to the oxadiazole nitrogens, directly affecting its pKa and reactivity in amide coupling or reductive amination reactions [1].
| Evidence Dimension | Regioisomeric identity (aminomethyl substitution position on 1,2,4-oxadiazole ring) |
|---|---|
| Target Compound Data | 3-aminomethyl substitution; IUPAC: [5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride; CAS 1185294-12-5; MDL MFCD11506557 |
| Comparator Or Baseline | 5-aminomethyl substitution; IUPAC: [3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride; CAS 1609406-88-3; MDL MFCD13186616 |
| Quantified Difference | Distinct CAS numbers and MDL identifiers; different SMILES strings indicating non-interchangeable connectivity |
| Conditions | Structural identity confirmed by IUPAC nomenclature, SMILES, and vendor Certificate of Analysis |
Why This Matters
Procurement of the incorrect regioisomer yields a compound with fundamentally different spatial presentation of the amine handle, leading to divergent SAR outcomes and non-reproducible library synthesis.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
